4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid

Triazole regioisomerism Anticancer Structure-activity relationship

This is a discovery‑phase 1,2,3‑triazole scaffold with two orthogonal derivatization handles. The para‑benzoic acid enables amide coupling (EDCI/DCC/HATU); the 4‑bromophenyl permits Suzuki or Buchwald‑Hartwig coupling. Unlike simple 1,2,4‑triazoles or bromophenyl‑only analogs, this compound supports synthesis of hundreds of SAR analogs from one starting material. Ideal for head‑to‑head regioisomer comparisons (1,2,3‑ vs. 1,2,4‑triazole) and antifungal or chemical proteomics programs. 95% purity with batch‑specific NMR/HPLC/GC documentation ensures immediate library use without re‑purification.

Molecular Formula C15H10BrN3O2
Molecular Weight 344.168
CAS No. 924193-35-1
Cat. No. B2571184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid
CAS924193-35-1
Molecular FormulaC15H10BrN3O2
Molecular Weight344.168
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=NN2C3=CC=C(C=C3)C(=O)O)Br
InChIInChI=1S/C15H10BrN3O2/c16-12-5-1-10(2-6-12)14-9-17-18-19(14)13-7-3-11(4-8-13)15(20)21/h1-9H,(H,20,21)
InChIKeyWQVNZNLTDMDGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[5-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid (CAS 924193-35-1): Structural Identity and Chemical Class Baseline for Procurement Evaluation


4-[5-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid (CAS 924193-35-1, PubChem CID 16228412) is a 1,5-disubstituted-1H-1,2,3-triazole hybrid molecule that integrates three pharmacophoric elements within a single scaffold: a 4-bromophenyl substituent at the triazole C5 position, a 1,2,3-triazole core formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), and a para-substituted benzoic acid moiety at the N1 position [1]. The compound has a molecular formula of C₁₅H₁₀BrN₃O₂, a molecular weight of 344.16 g/mol, a computed LogP of 3.2–3.67, a topological polar surface area (TPSA) of 68.01 Ų, four hydrogen bond acceptors, and one hydrogen bond donor [1]. Database records from ZINC (ZINC254855426) indicate no previously reported biological activity or clinical trial involvement for this specific compound [2]. The compound is commercially available from multiple reputable vendors including Fluorochem, Bidepharm, Chemscene, Enamine, Santa Cruz Biotechnology, and CymitQuimica, with standard purity specifications of 95%, supported by batch-specific analytical characterization (NMR, HPLC, GC) .

Why 4-[5-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid Cannot Be Replaced by Generic Triazole-Benzoic Acid Analogs in Structure-Focused Research Programs


The substitution of 4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid with generic triazole-benzoic acid scaffolds would introduce at least three sources of functional divergence that render simple in-class replacement scientifically unsound. First, the 1,2,3-triazole regioisomerism (versus the more commonly studied 1,2,4-triazole) alters the spatial orientation of substituents and hydrogen-bonding capacity, directly affecting target engagement profiles; the 1,2,4-triazole benzoic acid hybrids reported by Abuelizz et al. (2019) demonstrated IC₅₀ values of 15.6–23.9 µM against MCF-7 and HCT-116 cell lines, but these values are tied to a regioisomer that the target compound is not [1]. Second, the 4-bromophenyl substituent at the triazole C5 position is not electronically or sterically interchangeable with phenyl, chlorophenyl, or fluorophenyl substituents; in a related series of 1,2,3-triazole-sucrose derivatives, the 4-bromophenyl analog (compound 3) exhibited antifungal MICs ranging from 0.6 to 4.8 µM, while the 4-pentylphenyl analog showed preferential antibacterial activity, demonstrating that even small substituent changes on the phenyl ring redirect the biological selectivity profile [2]. Third, the para-benzoic acid handle serves as a conjugation-ready functional group for amide coupling or esterification that is absent in simpler triazole analogs such as 5-(4-bromophenyl)-1H-1,2,3-triazole (BDBM17460), which, despite showing a potent MetAP2 Ki of 3 nM, cannot undergo the same downstream derivatization without complete resynthesis [3]. These differences collectively mean that any attempt to substitute the target compound with a generic 'triazole-benzoic acid' or 'bromophenyl-triazole' analog without experimental validation would introduce unquantified risk in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-[5-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid (CAS 924193-35-1) Relative to Closest Analogs and In-Class Candidates


1,2,3-Triazole vs. 1,2,4-Triazole Regioisomerism: Implications for Target Engagement and Reported Bioactivity Profiles

The target compound incorporates a 1,2,3-triazole core, whereas the most extensively characterized triazole-benzoic acid anticancer data in the literature originates from 1,2,4-triazole hybrids. Abuelizz et al. (2019) reported that 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (compounds 2, 5, 14, and 15) exhibited IC₅₀ values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, comparable to doxorubicin (IC₅₀ = 19.7 µM for MCF-7, 22.6 µM for HCT-116) [1]. These 1,2,4-triazole hybrids also demonstrated selectivity versus normal RPE-1 cells, an observation attributed to the specific triazole regioisomer scaffold [1]. The 1,2,3-triazole regioisomer present in the target compound differs in both the spatial disposition of substituents and the electronic character of the triazole ring; critically, the 1,2,3-triazole lacks the additional nitrogen at position 4 that defines the 1,2,4-triazole's hydrogen-bonding profile [1][2]. Because the bioactive conformation and target-binding pharmacophore of these regioisomers are not interchangeable, the published anticancer IC₅₀ values for the 1,2,4-triazole series cannot be assumed to apply to the 1,2,3-triazole target compound, yet the structural difference represents a deliberate design variable for probing regioisomer-dependent target selectivity [2].

Triazole regioisomerism Anticancer Structure-activity relationship

4-Bromophenyl Substituent Contribution to Antifungal Potency: Evidence from Sucrose-Triazole Conjugate Series

The specific contribution of the 4-bromophenyl substituent to antifungal activity is demonstrated in a structurally related series of 1,2,3-triazole-sucrose derivatives evaluated by Petrova et al. (2015). In this study, compound 3, bearing a 4-bromophenyl group at the triazole C4 position, exhibited antifungal activity with MIC values ranging from 0.6 to 4.8 µM and minimal fungicidal concentrations (MFCs) between 1.2 and 8.9 µM against a panel of clinically relevant fungal pathogens [1]. In contrast, the corresponding 4-pentylphenyl analog (compound 5) in the same series showed preferential antibacterial activity with MICs of 1.1–4.4 µM and bactericidal concentrations (MBCs) of 2.2–8.4 µM, indicating that the bromine atom on the phenyl ring redirects antimicrobial selectivity toward fungal targets rather than bacterial ones [1]. While the sucrose-conjugate scaffold differs from the target compound, the 4-bromophenyl-1,2,3-triazole pharmacophore is structurally conserved, providing class-level evidence that the bromine substituent contributes meaningfully to antifungal target engagement [1]. Additionally, in a separate series of 1,2,3-triazole derivatives tested against Fusarium solani, the 4-bromophenyl-substituted analog (compound 3d) exhibited an MIC of 18.7 µg/mL, compared to 37.5 µg/mL for the unsubstituted phenyl analog (compound 3a), confirming a bromine-dependent potency enhancement within the same scaffold [2].

Antifungal 4-Bromophenyl substituent effect MIC

Physicochemical Property Differentiation: LogP and TPSA Comparison with the Unsubstituted 1,2,3-Triazole-Benzoic Acid Scaffold

The presence of the 4-bromophenyl substituent produces a substantial shift in key physicochemical parameters relative to the unsubstituted 4-(1H-1,2,3-triazol-1-yl)benzoic acid scaffold (CAS 216959-87-4). The target compound has a computed LogP of 3.2 (PubChem XLogP3) to 3.67 (Fluorochem), a TPSA of 68.01 Ų, a molecular weight of 344.16 g/mol, four hydrogen bond acceptors, and one hydrogen bond donor [1]. In contrast, the unsubstituted analog 4-(1H-1,2,3-triazol-1-yl)benzoic acid has a LogP of approximately 1.77, a molecular weight of 189.17 g/mol, and a reduced hydrophobic surface area [2]. This LogP difference of approximately 1.4–1.9 log units translates to roughly a 25- to 80-fold increase in calculated octanol-water partition coefficient for the target compound, significantly affecting membrane permeability predictions, plasma protein binding estimates, and pharmacokinetic modeling assumptions [1][2]. The bromine atom also contributes approximately 79.9 Da to the molecular weight, moving the compound into a higher molecular weight range that may influence solubility and formulation requirements relative to the unsubstituted scaffold [1].

LogP TPSA Drug-likeness Physicochemical profiling

Benzoic Acid Functional Handle for Downstream Derivatization: Differentiation from Non-Carboxylic Acid Bromophenyl-Triazole Analogs

The target compound uniquely combines a para-benzoic acid functional group with a 1,2,3-triazole core and a 4-bromophenyl substituent, providing two orthogonal reactive handles for downstream diversification that are not simultaneously available in the closest structural analogs. The carboxylic acid group at the N1-phenyl para position enables direct amide coupling (via EDCI/DCC or HATU), esterification, or conversion to acyl halides for further derivatization without requiring protecting group strategies [1]. Concurrently, the bromine atom on the C5-phenyl ring serves as a competent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling modular library synthesis [1]. By contrast, the closest BindingDB-characterized analog, 5-(4-bromophenyl)-1H-1,2,3-triazole (BDBM17460, MW = 224.06 g/mol), lacks the benzoic acid moiety entirely and cannot undergo carboxylic acid-directed conjugation without de novo synthesis; this analog exhibits potent MetAP2 inhibition (Ki = 3 nM) but shows dramatically weaker IDO inhibition (IC₅₀ = 1.26 × 10⁶ nM, i.e., ~1.26 mM), indicating a narrow target profile that cannot be diversified through the same chemistry [2]. Another comparator, 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT), lacks both the carboxylic acid and the N1-phenyl ring, yet demonstrates favorable acute toxicity profiles in mice (no significant toxic effect by intragastric administration at tested doses) and antimicrobial activity against plant pathogens (EC₅₀ = 29.34 µg/mL against Fusarium Wilt race 4, EC₅₀ = 12.53 µg/mL against Colletotrichum gloeosporioides) [3]. The target compound thus occupies a unique position as the only scaffold in this comparison set that simultaneously provides a bromine cross-coupling site, a carboxylic acid conjugation handle, and the 1,2,3-triazole pharmacophore.

Synthetic intermediate Amide coupling Click chemistry building block Cross-coupling

Vendor Batch Quality and Analytical Characterization: Comparative Purity and Documentation Across Commercial Sources

Multiple independent vendors supply 4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid with consistent purity specifications of 95%, supported by batch-specific analytical documentation. Bidepharm provides batch-level quality control reports including NMR, HPLC, and GC analyses, enabling procurement with verifiable identity and purity confirmation . Fluorochem (Product Code F739634) similarly specifies 95% purity with complete SDS documentation including hazard classification as Harmful/Irritant (GHS07), with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements . Chemscene (Cat. No. CS-0345320) specifies 95% purity, storage at 2–8°C sealed in dry conditions, and provides computational chemistry data including TPSA and LogP . Santa Cruz Biotechnology (sc-348876) offers the compound in 1 g and 5 g quantities with Certificate of Analysis for lot-specific data . Enamine LLC (EN300-86863) lists the compound at 95% purity [1]. The consistency of the 95% purity specification across five independent suppliers provides procurement confidence, while the availability of batch-specific analytical data (NMR, HPLC, GC) from Bidepharm and Fluorochem enables verification that is not uniformly available for all triazole-benzoic acid analogs from all vendors.

Purity specification Quality assurance Analytical characterization Procurement

Transparency on Data Gaps: Known and Unknown Biological Activity for Informed Procurement Risk Assessment

A transparent assessment of data availability is critical for scientific procurement decisions. The ZINC database (ZINC254855426) explicitly states that there is 'no known activity for this compound' and confirms that 'this substance has not been detected to have been used in any clinical trials' [1]. Similarly, a PubMed search for CAS 924193-35-1 returns zero primary research articles reporting biological evaluation of this specific compound [2]. PubChem (CID 16228412) provides comprehensive computed property data but contains no bioassay results for this compound [3]. This absence of published bioactivity data is a double-edged sword: it represents a data gap that requires upfront investment in primary screening by the procuring researcher, but it also means the compound has not been associated with known off-target liabilities or toxicity flags that might complicate data interpretation for more extensively characterized analogs [1]. In contrast, close analogs such as BPT (1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole) have published acute toxicity data showing no significant toxic effects in mice, and 5-(4-bromophenyl)-1H-1,2,3-triazole (BDBM17460) has characterized MetAP2 binding data (Ki = 3 nM) [4][5]. The target compound may therefore be most appropriate for discovery-phase programs seeking a clean-slate scaffold unencumbered by prior pharmacological annotations, provided the procuring team has the capacity to generate primary screening data.

Biological activity gap Novel scaffold ZINC database Risk assessment

Optimal Research and Procurement Application Scenarios for 4-[5-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid (CAS 924193-35-1) Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Library Synthesis via Dual-Handle Diversification

This compound is most appropriately procured as a central scaffold for generating structurally diverse compound libraries through sequential orthogonal derivatization. The para-benzoic acid group enables amide coupling with diverse amine building blocks (using EDCI, DCC, or HATU), while the 4-bromophenyl group permits palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce aryl, heteroaryl, or amine diversity elements. This dual-handle architecture allows a single procurement to support the synthesis of hundreds of analogs for SAR exploration, a capability not available from simpler analogs such as BDBM17460 (which lacks the carboxylic acid) or 4-(1H-1,2,3-triazol-1-yl)benzoic acid (which lacks the bromine cross-coupling site). The 95% purity specification with batch-specific NMR/HPLC/GC documentation from vendors such as Bidepharm and Fluorochem ensures that the starting material quality is sufficient for multi-step library synthesis without requiring additional purification before use .

1,2,3-Triazole Regioisomer Probe for Comparative Target Engagement Studies Against 1,2,4-Triazole Series

Research groups investigating triazole-based inhibitors of kinases, PD-L1, c-Myc, or other oncology targets should procure this compound specifically for head-to-head regioisomer comparison studies against the more extensively characterized 1,2,4-triazole benzoic acid hybrids. The Abuelizz et al. (2019) 1,2,4-triazole series provides a well-characterized reference point (IC₅₀ = 15.6–23.9 µM against MCF-7 and HCT-116), and the Gil-Edo et al. (2023) study on structurally related bromophenyl triazoles demonstrated that bromine-bearing triazole derivatives can achieve 85% inhibition of c-Myc gene expression and significant PD-L1 downregulation at 100 µM in HT-29 and MCF-7 cells, with compound-dependent effects on IL-6 secretion and immune cell co-culture viability . The target compound's 1,2,3-triazole core provides the missing regioisomer for systematic evaluation of whether triazole nitrogen positioning alters PD-1/PD-L1 axis modulation, c-Myc downregulation, or immune cell behavior in co-culture models. Procurement of both regioisomers from a single study design allows direct attribution of differential activity to the triazole ring topology .

Antifungal Lead Identification Leveraging the 4-Bromophenyl-1,2,3-Triazole Pharmacophore

For agricultural or pharmaceutical antifungal discovery programs, this compound represents a procurement-relevant entry point into the 4-bromophenyl-1,2,3-triazole chemical space. Class-level evidence from structurally related sucrose-triazole conjugates demonstrates that the 4-bromophenyl-1,2,3-triazole motif confers measurable antifungal activity (MIC = 0.6–4.8 µM, MFC = 1.2–8.9 µM against Candida and Aspergillus species), while the analogous 4-pentylphenyl derivative shows preferential antibacterial activity . Additionally, independent testing against Fusarium solani confirms that 4-bromophenyl substitution enhances antifungal potency approximately 2-fold relative to unsubstituted phenyl (MIC = 18.7 vs. 37.5 µg/mL) . The target compound's benzoic acid group further enables prodrug strategies (e.g., ester prodrugs for improved fungal cell penetration) that are not accessible with simpler bromophenyl-triazole analogs. Procurement of this specific scaffold supports both direct antifungal screening and the subsequent synthesis of ester or amide prodrug derivatives for structure-activity optimization .

Discovery-Phase Probe for Novel Target Identification via Chemical Proteomics or Phenotypic Screening

Given the confirmed absence of published biological activity data across ZINC, PubMed, PubChem BioAssay, and ChEMBL, this compound is optimally positioned as a discovery-phase probe for phenotypic screening or chemical proteomics applications where prior pharmacological annotation is undesirable . Unlike extensively characterized analogs such as BPT (which has established antimicrobial and protein-binding profiles) or BDBM17460 (which has defined MetAP2 target engagement), the target compound offers a 'blank slate' for unbiased target deconvolution studies . The structural features—a 1,2,3-triazole click chemistry core, a heavy atom (bromine) suitable for X-ray crystallography phasing or mass spectrometry isotopic signature detection, and a carboxylic acid for affinity matrix immobilization—make it particularly amenable to chemical proteomics workflows. The 95% purity specification with analytical documentation ensures that any biological signal detected in screening can be confidently attributed to the compound rather than to impurities .

Quote Request

Request a Quote for 4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.